(2,6-dimethylphenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C10H13NO2. It is a member of the carbamate family, which is widely known for its applications in agriculture as pesticides. This compound is particularly notable for its use as an insecticide, where it functions by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylphenyl) N-methylcarbamate typically involves the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows: [ \text{2,6-dimethylaniline} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylphenyl) N-methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to form 2,6-dimethylaniline and methyl carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2,6-dimethylaniline and methyl carbamic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products where the carbamate group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Employed in the formulation of pesticides and insecticides for agricultural use.
Wirkmechanismus
The primary mechanism of action of (2,6-dimethylphenyl) N-methylcarbamate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Propoxur: A carbamate insecticide used in pest control.
Aldicarb: A highly toxic carbamate pesticide.
Comparison: (2,6-Dimethylphenyl) N-methylcarbamate is unique in its specific structural configuration, which influences its reactivity and potency. Compared to other carbamates like carbaryl and propoxur, it may exhibit different levels of efficacy and toxicity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
2635-06-5 |
---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)9(7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
MDBNKWFNKMCVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.